molecular formula C10H10ClF3N2O2 B12713280 N'-(3-Chloro-4-(trifluoromethoxy)phenyl)-N,N-dimethylurea CAS No. 29770-94-3

N'-(3-Chloro-4-(trifluoromethoxy)phenyl)-N,N-dimethylurea

Cat. No.: B12713280
CAS No.: 29770-94-3
M. Wt: 282.64 g/mol
InChI Key: PQVLZMKXMXBEBP-UHFFFAOYSA-N
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Description

N’-(3-Chloro-4-(trifluoromethoxy)phenyl)-N,N-dimethylurea is a chemical compound known for its unique structural properties and potential applications in various fields. The presence of both chloro and trifluoromethoxy groups in its structure imparts distinct chemical and physical properties, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Chloro-4-(trifluoromethoxy)phenyl)-N,N-dimethylurea typically involves the reaction of 3-chloro-4-(trifluoromethoxy)aniline with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of N’-(3-Chloro-4-(trifluoromethoxy)phenyl)-N,N-dimethylurea may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Chloro-4-(trifluoromethoxy)phenyl)-N,N-dimethylurea undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ureas, while oxidation and reduction reactions produce N-oxides and amines, respectively.

Scientific Research Applications

N’-(3-Chloro-4-(trifluoromethoxy)phenyl)-N,N-dimethylurea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N’-(3-Chloro-4-(trifluoromethoxy)phenyl)-N,N-dimethylurea involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-Chloro-4-(trifluoromethyl)phenyl)-N,N-dimethylurea
  • N’-(3-Chloro-4-(trifluoromethoxy)phenyl)-N,N-diethylurea

Uniqueness

N’-(3-Chloro-4-(trifluoromethoxy)phenyl)-N,N-dimethylurea is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to similar compounds.

Properties

CAS No.

29770-94-3

Molecular Formula

C10H10ClF3N2O2

Molecular Weight

282.64 g/mol

IUPAC Name

3-[3-chloro-4-(trifluoromethoxy)phenyl]-1,1-dimethylurea

InChI

InChI=1S/C10H10ClF3N2O2/c1-16(2)9(17)15-6-3-4-8(7(11)5-6)18-10(12,13)14/h3-5H,1-2H3,(H,15,17)

InChI Key

PQVLZMKXMXBEBP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1=CC(=C(C=C1)OC(F)(F)F)Cl

Origin of Product

United States

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